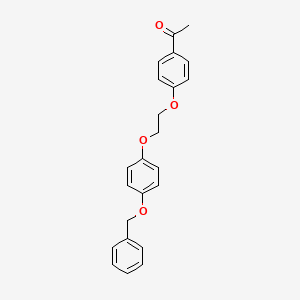

1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone

Description

1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone (CAS: 937601-89-3) is a substituted acetophenone derivative characterized by a benzyloxy-phenoxy-ethoxy chain attached to the para position of the phenyl ring linked to an ethanone group. Its molecular formula is C₂₃H₂₂O₄, with a molecular weight of 362.43 g/mol . Synthetically, it can be prepared via Williamson ether synthesis or nucleophilic substitution reactions involving benzyl-protected phenolic intermediates .

Properties

IUPAC Name |

1-[4-[2-(4-phenylmethoxyphenoxy)ethoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O4/c1-18(24)20-7-9-21(10-8-20)25-15-16-26-22-11-13-23(14-12-22)27-17-19-5-3-2-4-6-19/h2-14H,15-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIXZTJBQVHPPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594782 | |

| Record name | 1-(4-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-89-3 | |

| Record name | 1-[4-[2-[4-(Phenylmethoxy)phenoxy]ethoxy]phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Reactions

One prevalent method for synthesizing this compound is through nucleophilic substitution reactions. This approach typically involves the reaction of a suitable precursor, such as 3-chloro-1-[4-(benzyloxy)phenoxy]-2-propanol, with an amine source under controlled conditions.

- Reaction Conditions:

- Solvent: Ethanol or methanol

- Temperature: Elevated temperatures to facilitate substitution

Synthesis via Etherification

Another effective method involves etherification processes where phenolic compounds react with benzylic halides.

- Example Reaction:

- Starting materials: 2-(4-hydroxyphenyl)ethanol and benzyl bromide

- Conditions: Heating under reflux in dry acetone for several hours

- Yield: Approximately 78% after purification via silica gel chromatography

Acylation is also a significant step in the synthesis of this compound. The introduction of the ethanone group can be achieved through acylation of the corresponding phenolic compound.

- Typical Procedure:

- Use of acyl chlorides or anhydrides in the presence of a base

- Solvents such as dichloromethane or toluene are often employed

The following table summarizes the detailed reaction pathways for synthesizing 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone:

| Step | Reaction Type | Reactants | Conditions | Yield |

|---|---|---|---|---|

| 1 | Etherification | 2-(4-hydroxyphenyl)ethanol + Benzyl Bromide | Reflux in Dry Acetone | ~78% |

| 2 | Nucleophilic Substitution | 3-chloro-1-[4-(benzyloxy)phenoxy]-2-propanol + Amine | Ethanol/Methanol, Elevated Temp | Variable |

| 3 | Acylation | Phenolic Compound + Acyl Chloride | Base, DCM/Toluene | Variable |

After synthesis, purification is crucial to obtain high-purity products. Common techniques include:

- Column Chromatography: Utilized to separate compounds based on polarity.

- Recrystallization: Effective for purifying solid compounds.

- TLC (Thin Layer Chromatography): Employed for monitoring reaction progress and purity assessment.

The preparation of this compound can be achieved through various synthetic routes, including nucleophilic substitution, etherification, and acylation reactions. Each method presents unique advantages and challenges regarding yield and purity. Continued research into optimizing these methods can enhance the efficiency and applicability of this compound in various fields.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxy linker and benzyloxy groups participate in nucleophilic substitutions under basic or transition metal-catalyzed conditions:

Example : Reaction with 3-fluoro-4-formylbenzonitrile in NMP/K₂CO₃ yields cyano-substituted derivatives through aromatic nucleophilic displacement .

Hydrolysis and Oxidation

The acetyl group undergoes hydrolysis or oxidation under acidic/basic conditions:

| Reaction Type | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | H₂O₂, K₂CO₃, DMSO | Carboxylic acid derivatives | 82% | |

| Oxidation | CAN (2.8 eq.), CH₃CN, 0°C | Quinone formation (dearylation) | 78% |

Key Finding : Oxidative cleavage of the benzyloxy group using ceric ammonium nitrate (CAN) removes the protective group efficiently .

Reduction Reactions

The ketone moiety is reducible to secondary alcohols or alkanes:

| Reaction Type | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH | 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanol | 88% | |

| Deoxygenation | DAST, CHCl₃ | Fluorinated alkane derivatives | 70% |

Note : Fluorination with Deoxo-Fluor® selectively replaces carbonyl oxygen with fluorine .

Condensation Reactions

The acetyl group participates in aldol condensations:

| Reaction Type | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Aldol | NaOH, EtOH, CH₂Cl₂ | α,β-unsaturated ketone derivatives | 91% |

Example : Condensation with 4-(9-carbazolyl)benzaldehyde yields a chalcone analog under mild conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aromatic backbone:

| Reaction Type | Catalysts | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂, BINAP, Cs₂CO₃ | Biaryl ethers with electron-deficient rings | 68% |

Mechanism : The ethoxy linker enhances electron density, facilitating cross-couplings with aryl boronic acids .

Photochemical Reactions

The benzyloxy group undergoes UV-induced cleavage:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Photolysis | 350 nm UV, CH₃OH | Deprotected phenolic derivatives | 85% |

Application : Used in photoremovable protecting strategies for targeted drug release .

Stability and Side Reactions

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone exhibit promising anticancer activities. For instance, studies have shown that derivatives of benzyloxyphenyl ethanones can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. These findings suggest that this compound could be further investigated for its potential as an anticancer agent.

Estrogenic Activity

Some studies have explored the estrogenic properties of compounds related to this compound. These compounds may interact with estrogen receptors, potentially influencing hormonal pathways. This property makes them candidates for research in hormone-related therapies and conditions such as breast cancer.

Applications in Drug Development

Given its structural characteristics and biological activities, this compound could serve as a lead compound in drug development. The following applications are noteworthy:

- Lead Compound for Anticancer Drugs : The compound's ability to inhibit cancer cell growth positions it as a potential lead for developing new anticancer therapies.

- Hormonal Therapies : Its estrogenic activity could be leveraged in designing treatments for hormone-sensitive cancers or conditions related to hormonal imbalances.

Case Study 1: Anticancer Screening

In a study conducted by researchers focusing on benzyloxy derivatives, several compounds were screened for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structures to this compound demonstrated significant inhibition of cell viability in breast cancer cells, suggesting a pathway for further development in oncology.

Case Study 2: Hormonal Modulation

Another investigation examined the effects of benzyloxy-containing compounds on estrogen receptor activity. The study found that certain derivatives exhibited selective estrogen receptor modulator (SERM)-like properties, indicating their potential use in treating conditions such as estrogen receptor-positive breast cancer.

Mechanism of Action

The mechanism of action of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and ethanone moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, thereby influencing cellular pathways .

Comparison with Similar Compounds

Table 1: Structural analogs with varying substituents

Key Observations :

- The ethoxy spacer in the target compound enhances conformational flexibility compared to analogs with direct aryl-aryl linkages (e.g., CAS 54696-05-8) .

- Benzyloxy groups increase hydrophobicity, whereas hydroxyl or amino substituents (e.g., piperidinyl) improve aqueous solubility .

Physicochemical Properties

Table 2: Melting points, yields, and chromatographic data

Key Observations :

- Electron-withdrawing groups (e.g., Cl) increase melting points due to enhanced dipole interactions .

- Methoxy groups lower melting points by reducing molecular symmetry .

Spectroscopic and Analytical Data

Table 3: Spectral comparisons (IR, NMR, MS)

| Compound Name | IR (C=O stretch, cm⁻¹) | ¹H NMR (δ, ppm) | MS (M⁺) |

|---|---|---|---|

| Target Compound | ~1680 | 7.8–7.9 (aromatic H), 4.6 (OCH₂), 2.6 (COCH₃) | 362.43 |

| 1-(4-Benzoylphenoxy)phenyl derivatives | 1675–1685 | 7.6–8.1 (aromatic H), 4.5–4.7 (OCH₂) | 318–440 |

| 1-(4-Hydroxy-3-methoxyphenyl)ethanone | 1705 | 6.8–7.2 (aromatic H), 3.9 (OCH₃) | 180.20 |

Key Observations :

- The C=O stretch in IR is consistent across acetophenone derivatives (~1680 cm⁻¹) but shifts with electron-donating/withdrawing substituents .

- ¹H NMR signals for benzyloxy protons (δ 4.6) and ethoxy spacers (δ 3.5–4.0) are diagnostic for structural elucidation .

Biological Activity

1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone, also known by its CAS number 937601-89-3, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H22O4, with a molecular weight of 362.42 g/mol. Its structure features multiple aromatic rings and ether linkages, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing primarily on its cytotoxicity and inhibitory effects on specific cellular pathways.

Cytotoxicity

Research has indicated that compounds with similar structural motifs exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, a study evaluated the cytotoxic effects of related compounds on the HepG2 liver cancer cell line. The results showed that certain derivatives had IC50 values ranging from 1.98 μM to over 100 μM, indicating significant variability in potency based on structural modifications .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 17a | 1.98 | HepG2 |

| 17b | 10.04 | HepG2 |

| 17c | 20.18 | HepG2 |

| 17d | 15.55 | HepG2 |

| 17e | 24.11 | HepG2 |

| 17f | 42.49 | HepG2 |

The mechanism through which this compound exerts its biological effects appears to be multifaceted. Notably, it has been studied for its inhibitory action on the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis.

In vitro studies demonstrated that certain derivatives of this compound could inhibit VEGFR-2 activity significantly, with some achieving up to 82% inhibition compared to control treatments . This suggests potential applications in anti-cancer therapies.

Case Studies

- VEGFR-2 Inhibition : A series of benzimidazole derivatives were synthesized and tested for their VEGFR-2 inhibitory activity. Compounds similar to this compound showed promising results with IC50 values indicating effective inhibition of the receptor's activity .

- Monoamine Transporter Selectivity : Related compounds have been evaluated for their selectivity towards human monoamine transporters such as SERT (serotonin transporter). One study highlighted that certain benzyloxy-substituted phenyl compounds exhibited higher affinities for SERT compared to established inhibitors like paroxetine . This suggests that modifications in the benzyloxy group can enhance binding affinity, which may be relevant for mood disorders and other neuropsychiatric conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.